molecular formula C8H4F4O3 B031547 3-Fluoro-4-(trifluoromethoxy)benzoic acid CAS No. 886498-89-1

3-Fluoro-4-(trifluoromethoxy)benzoic acid

Cat. No. B031547
CAS RN: 886498-89-1
M. Wt: 224.11 g/mol
InChI Key: PIBFTHWKVKHHMA-UHFFFAOYSA-N
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Description

Synthesis Analysis 3-Fluoro-4-(trifluoromethoxy)benzoic acid synthesis involves the transformation of organo-fluorine compounds, leveraging rare-earth metal ions like Ho3+ and Gd3+ to remove fluorine from perfluoroalkyl substances, resulting in new fluoro-bridged metal-organic frameworks (MOFs). This process underscores the critical role of fluorine in organic synthesis, particularly in the construction of complex structures from simpler perfluoroalkyl substances (Sheybani et al., 2023).

Molecular Structure Analysis The geometric structure and conformational properties of closely related molecules like 4-fluoro(trifluoromethoxy)benzene have been studied using gas electron diffraction (GED) and quantum chemical calculations, revealing a predominant perpendicular conformation (C-O-C plane perpendicular to the benzene ring). These studies highlight the significance of fluorine atoms in determining the molecular structure and stability of fluorinated compounds (Shishkov et al., 2004).

Chemical Reactions and Properties The reactivity of fluoro-containing compounds is demonstrated through the synthesis of fluoro-bridged Ho3+ and Gd3+ MOFs, where fluorine plays a crucial role in bridging metal ions within the framework structure. This indicates a significant aspect of fluorine chemistry, where fluorine atoms can facilitate the formation of complex structures and enhance the material's functionality (Sheybani et al., 2023).

Physical Properties Analysis The introduction of fluorine atoms into organic molecules significantly affects their physical properties, such as phase behavior, thermal stability, and self-assembly capabilities. For example, compounds with fluorinated moieties exhibit unique phase transitions and self-assembly into ordered superstructures, influenced by both the fluorinated chains and hydrogen bonding. This is crucial for the development of novel materials with specific physical properties (Zhou et al., 2007).

Chemical Properties Analysis Fluorine's electronegativity and its effects on the chemical properties of compounds like 3-Fluoro-4-(trifluoromethoxy)benzoic acid are evident in the synthesis of soluble fluoro-polyimides. The presence of fluorine-containing aromatic diamines in the synthesis process highlights fluorine's role in enhancing the chemical stability, low moisture absorption, and hygrothermal stability of the resulting polyimides (Xie et al., 2001).

Scientific Research Applications

Environmental Presence and Degradation

Fluoroalkylether Compounds (ether-PFAS) : These are fluorinated alternative chemicals reported in both impacted and background environments, raising concerns due to their persistent, bioaccumulative, and toxic properties. Recent studies have focused on their environmental occurrence, fate, and effects, comparing them with legacy PFAS like PFOA and PFOS. Advanced monitoring and analytical methods have been developed to better understand their distribution and impact (Munoz et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals : This review highlights the biodegradation pathways of polyfluoroalkyl chemicals, their conversion into perfluoroalkyl acids (PFAAs), and the environmental fate of these substances. The study emphasizes the significance of microbial degradation in assessing the environmental impact of fluorinated compounds and their precursors (Liu & Mejia Avendaño, 2013).

Synthesis and Applications

Practical Synthesis of Fluorinated Compounds : The development of efficient synthesis methods for fluorinated intermediates like 2-Fluoro-4-bromobiphenyl, which is essential for manufacturing anti-inflammatory materials, showcases the role of fluorinated compounds in pharmaceuticals and other industrial applications (Qiu et al., 2009).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

3-Fluoro-4-(trifluoromethoxy)benzoic acid is used as a reagent in the synthesis of aminoazaheterocyclic carboxamides . These carboxamides are useful in the treatment of hyperproliferative diseases . The compound’s primary targets are therefore the enzymes and receptors involved in these diseases.

Mode of Action

It is known that the compound consists of a central benzene ring with several functional groups attached: a fluorine atom (f) at the 3rd position, a trifluoromethoxy group (ocf3) at the 4th position, and a carboxylic acid group (cooh) attached directly to the benzene ring. These functional groups likely interact with the compound’s targets, leading to changes in their activity.

Biochemical Pathways

It is known that the compound is involved in the synthesis of aminoazaheterocyclic carboxamides . These carboxamides may affect various biochemical pathways related to cell proliferation, potentially explaining their usefulness in the treatment of hyperproliferative diseases.

Result of Action

The molecular and cellular effects of 3-Fluoro-4-(trifluoromethoxy)benzoic acid’s action are likely related to its role in the synthesis of aminoazaheterocyclic carboxamides . These carboxamides may inhibit the activity of enzymes and receptors involved in cell proliferation, potentially leading to a reduction in the symptoms of hyperproliferative diseases.

properties

IUPAC Name

3-fluoro-4-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBFTHWKVKHHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382604
Record name 3-Fluoro-4-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethoxy)benzoic acid

CAS RN

886498-89-1
Record name 3-Fluoro-4-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(trifluoromethoxy)benzoic acid
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